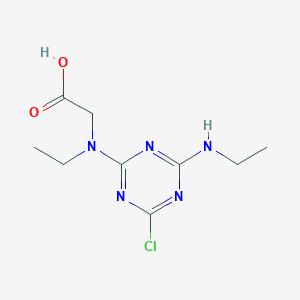
Tricalcium;dihydroxy(oxo)silane;diborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium borate silicate is a compound that combines the properties of calcium, boron, and silicon. It is known for its unique chemical structure and diverse applications in various fields. This compound is often found in crystalline form and is used in industries ranging from ceramics to medicine due to its stability and beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium borate silicate can be synthesized through several methods. One common approach is the sol-gel process, which involves the hydrolysis and polycondensation of metal alkoxides. This method allows for precise control over the composition and properties of the resulting material . Another method involves the high-temperature reaction of calcium oxide, boron oxide, and silicon dioxide, which results in the formation of calcium borate silicate crystals .
Industrial Production Methods: In industrial settings, calcium borate silicate is often produced by melting a mixture of calcium carbonate, boric acid, and silica at high temperatures. This process ensures the formation of a homogeneous compound with consistent properties. The resulting material is then cooled and ground into a fine powder for various applications .
Chemical Reactions Analysis
Types of Reactions: Calcium borate silicate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Common Reagents and Conditions: Common reagents used in reactions with calcium borate silicate include strong acids and bases, which can alter its structure and properties. For example, reacting it with hydrochloric acid can lead to the formation of calcium chloride and boric acid .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce boron trioxide and calcium silicate, while reduction reactions could yield elemental boron and calcium oxide .
Scientific Research Applications
Calcium borate silicate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which calcium borate silicate exerts its effects involves several molecular targets and pathways:
Molecular Targets: It interacts with calcium and boron receptors in biological systems, influencing cellular processes such as bone mineralization and antimicrobial activity.
Pathways Involved: The compound can modulate pathways related to oxidative stress and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Borosilicate Glass: Known for its low thermal expansion and high chemical resistance, borosilicate glass is widely used in laboratory equipment and cookware.
Calcium Silicate: This compound is used in construction materials and as an insulator due to its high thermal stability.
Uniqueness of Calcium Borate Silicate: Calcium borate silicate stands out due to its combined properties of calcium, boron, and silicon, which provide a unique set of characteristics such as enhanced biocompatibility, antimicrobial activity, and thermal stability. These properties make it a versatile material for various applications, from biomedical engineering to industrial manufacturing .
Properties
Molecular Formula |
B2Ca3H2O9Si |
|---|---|
Molecular Weight |
316.0 g/mol |
IUPAC Name |
tricalcium;dihydroxy(oxo)silane;diborate |
InChI |
InChI=1S/2BO3.3Ca.H2O3Si/c2*2-1(3)4;;;;1-4(2)3/h;;;;;1-2H/q2*-3;3*+2; |
InChI Key |
DFKRXBYOAKEYLC-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].O[Si](=O)O.[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


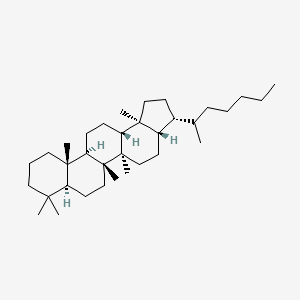

![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
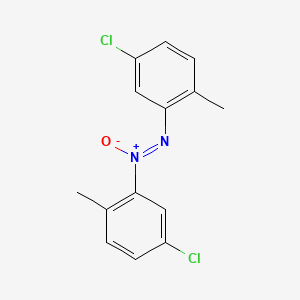
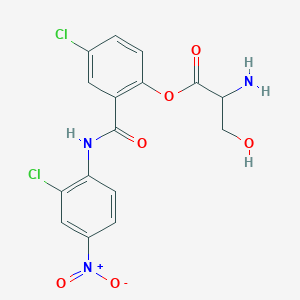


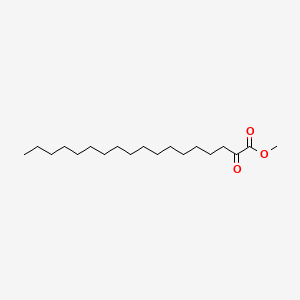
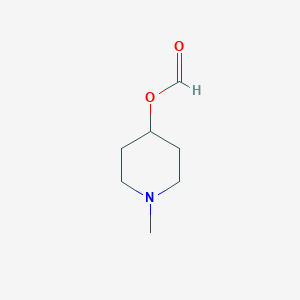

![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)

